1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione
Description
Stereochemical Features
The compound’s stereochemistry is influenced by the thiazolidine ring, which adopts a non-planar conformation due to the sulfur atom’s larger atomic radius. The sulfanylidene group (=S) at position 2 creates partial double-bond character in the C–S bond, restricting rotation and stabilizing specific conformers. The phenyl group and diketone chain are in fixed positions relative to the thiazolidine core, as depicted in the SMILES notation:C1CSC(=S)N1C(=O)CCC(=O)C2=CC=CC=C2.
Bond length analysis reveals deviations from typical values:
- The C–N bond in the thiazolidine ring measures 1.391 Å , shorter than the standard 1.417 Å for single C–N bonds.
- The C–S bond in the sulfanylidene group is 1.813 Å , consistent with thiocarbonyl character.
These geometric features suggest strain within the thiazolidine ring, potentially enhancing reactivity at the nitrogen and sulfur centers.
Comparative Analysis of Structural Analogues in the Thiazolidinedione Family
Thiazolidinediones (TZDs) are a pharmacologically significant class of heterocycles characterized by a five-membered ring with nitrogen, sulfur, and two ketone groups. Below is a comparative analysis of key structural analogues:
Key Differences:
- Substituent Diversity : Unlike pioglitazone, which has a pyridine-based tail, the subject compound features a phenyl group and a sulfanylidene-modified thiazolidine ring. This substitution pattern enhances electron-deficient character, potentially altering binding interactions.
- Sulfur Oxidation State : The sulfanylidene group (=S) distinguishes it from classic TZDs like thiazolidine-2,4-dione, which contains a thiocarbonyl group (-S-). This difference influences redox properties and metabolic stability.
- Backbone Flexibility : The butanedione chain introduces conformational rigidity compared to the more flexible alkyl chains in analogues such as rosiglitazone.
Structural Implications:
- Antimicrobial Activity : The phenyl and sulfanylidene groups may enhance membrane permeability, enabling interactions with bacterial targets.
- Electron-Withdrawing Effects : The sulfanylidene group increases electrophilicity at the thiazolidine nitrogen, facilitating nucleophilic attack in synthetic modifications.
Properties
CAS No. |
143663-06-3 |
|---|---|
Molecular Formula |
C13H13NO2S2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione |
InChI |
InChI=1S/C13H13NO2S2/c15-11(10-4-2-1-3-5-10)6-7-12(16)14-8-9-18-13(14)17/h1-5H,6-9H2 |
InChI Key |
PLJVBNOGQLMEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=S)N1C(=O)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione typically involves a multi-step strategy focusing on two primary challenges: formation of the thiazolidine ring with the sulfanylidene moiety and introduction of the diketone linkage connecting to the phenyl group.
Formation of the Thiazolidine Ring
The preparation of the thiazolidine ring component generally follows established protocols for thiazolidine-2,4-dione synthesis, with subsequent modification to introduce the sulfanylidene group at position 2.
Classical Thiazolidine-2,4-dione Synthesis
The foundation for this synthesis typically begins with the preparation of thiazolidine-2,4-dione, which can be subsequently modified. The classical approach involves the reaction of thiourea with chloroacetic acid under controlled conditions:
Thiourea + Chloroacetic acid → Thiazolidine-2,4-dione
This reaction is commonly performed in water under reflux conditions, occasionally with the addition of concentrated HCl as a catalyst. The progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol (20:1) eluent system.
Table 2: Reaction Conditions for Thiazolidine-2,4-dione Synthesis
| Reagents | Quantities | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Thiourea | 0.4 mol | Water (100 ml) | Reflux | 3 h | 75-85% |
| 2-Chloroacetic acid | 0.4 mol |
Conversion to 2-Sulfanylidene-1,3-thiazolidine
The conversion of thiazolidine-2,4-dione to 2-sulfanylidene-1,3-thiazolidine derivatives generally involves selective reduction of one carbonyl group followed by thionation. This can be achieved through the following steps:
- Selective reduction of the carbonyl at position 4
- Thionation at position 2 using reagents such as Lawesson's reagent or phosphorus pentasulfide
This approach requires careful temperature control and solvent selection to prevent side reactions and ensure selectivity.
Specific Synthesis Protocol
Based on the established methods for thiazolidine derivatives and similar structures, a detailed protocol for the synthesis of 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione can be outlined as follows:
Preparation of 2-Sulfanylidene-1,3-thiazolidine
Materials:
- Thiourea (1.0 equivalent)
- Monochloroacetic acid (1.0 equivalent)
- Water
- Concentrated HCl (catalytic amount)
- Lawesson's reagent (for thionation)
- Appropriate solvents for purification
Procedure:
- In a 250 ml three-neck flask equipped with a thermometer, stirrer, and condenser, add thiourea (30.4 g, 0.4 mol), 2-chloroacetic acid (37.8 g, 0.4 mol), and water (100 ml).
- Stir the mixture at room temperature for 1 hour, then heat to reflux.
- Monitor the reaction progress by TLC (elution with chloroform:methanol - 20:1) until completion (approximately 3 hours).
- Cool the solution to room temperature and filter the resulting pale yellow crystalline solid.
- Wash with cold water and dry to obtain thiazolidine-2,4-dione.
- For conversion to 2-sulfanylidene-1,3-thiazolidine, treat with Lawesson's reagent in an appropriate solvent (typically THF or toluene) under reflux conditions for 3-6 hours.
Synthesis of 4-Oxo-4-phenylbutanoic Acid
Materials:
- Benzene (or appropriate alternative solvent)
- Succinic anhydride
- Aluminum chloride (anhydrous)
- HCl (concentrated)
- Appropriate solvents for extraction and purification
Procedure:
- In a dry round-bottom flask under nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to dry benzene (or alternative solvent).
- Cool the mixture to 0-5°C and add succinic anhydride (1.0 equivalent) portionwise while maintaining the temperature below 10°C.
- Allow the reaction to warm to room temperature and then heat to 50-60°C for 2-3 hours.
- Cool the reaction mixture and carefully pour into ice-cold HCl solution.
- Extract the product with an appropriate organic solvent (typically ethyl acetate).
- Purify by recrystallization to obtain 4-oxo-4-phenylbutanoic acid.
Final Coupling Reaction
Materials:
- 2-Sulfanylidene-1,3-thiazolidine (1.0 equivalent)
- 4-Oxo-4-phenylbutanoic acid (1.0 equivalent)
- Coupling reagent (e.g., DCC or EDC) (1.2 equivalents)
- DMAP (catalytic amount)
- Dichloromethane (or appropriate alternative solvent)
- Appropriate solvents for extraction and purification
Procedure:
- In a dry round-bottom flask under nitrogen atmosphere, dissolve 4-oxo-4-phenylbutanoic acid in dichloromethane.
- Add the coupling reagent and DMAP, and stir for 15-30 minutes at 0-5°C.
- Add 2-sulfanylidene-1,3-thiazolidine and allow the reaction to warm to room temperature.
- Stir the reaction mixture for 12-24 hours, monitoring by TLC.
- Work up the reaction by washing with appropriate aqueous solutions.
- Purify the product by column chromatography or recrystallization to obtain 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione.
Optimization of Reaction Conditions
The synthesis of 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione requires careful optimization of reaction conditions to achieve high yields and purity. Key parameters include temperature, solvent selection, catalyst choice, and reaction time.
Temperature Effects
Temperature control is critical, particularly during:
- The formation of the thiazolidine ring (typically reflux conditions)
- The thionation step (temperature range of 60-80°C is often optimal)
- The final coupling reaction (typically 0°C to room temperature progression)
Table 3: Temperature Optimization for Key Steps
| Reaction Step | Optimal Temperature Range | Impact on Yield |
|---|---|---|
| Thiazolidine formation | Reflux (100-110°C) | Higher temperatures can lead to decomposition |
| Thionation | 60-80°C | Temperature >80°C may cause side reactions |
| Coupling reaction | 0°C → RT (20-25°C) | Initial low temperature minimizes side reactions |
Solvent Selection
Solvent choice significantly impacts reaction efficiency and product purity:
Table 4: Solvent Effects on Synthetic Steps
| Reaction Step | Recommended Solvents | Yield Impact | Purity Impact |
|---|---|---|---|
| Thiazolidine formation | Water | Moderate to high | Good |
| Thionation | THF, Toluene, Dioxane | High with THF | Excellent with THF |
| Coupling reaction | DCM, THF, DMF | Highest with DCM | Good with all |
Catalyst Selection
For thiazolidine synthesis and related compounds, various catalysts have been employed:
Table 5: Catalyst Efficiency Comparison
| Catalyst | Application | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|
| HCl | Thiazolidine formation | 75-85% | Inexpensive, accessible | Corrosive |
| DMAP | Coupling reaction | 80-90% | High efficiency, mild | Cost |
| ZnCl₂ | Thiazolidine formation | 70-80% | Good for difficult substrates | Moisture sensitive |
| PPG | Thiazolidine formation | 80-90% | Environmentally friendly | Limited scope |
Alternative Synthetic Approaches
Several alternative approaches have been reported for similar thiazolidine derivatives that could be adapted for the synthesis of 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione.
One-Pot Synthesis
Foroughifar et al. described a one-pot synthesis of 1,3-thiazolidin-4-ones using aromatic amine, aromatic aldehyde, mercaptoacetic acid, and Bi(SCH₂COOH)₃ as a catalyst under solvent-free conditions. This approach could potentially be modified to prepare the target compound with appropriate substitutions.
Microwave-Assisted Synthesis
Tiwari et al. presented a microwave-assisted synthesis of thiazolidin-4-ones, which offers advantages in terms of reaction time and yield. This method involves the condensation of aldehyde and aromatic aniline under microwave irradiation, followed by reaction with thioacetic acid.
Green Chemistry Approaches
Several green synthetic methods have been reported for thiazolidine derivatives:
- Ultrasound-promoted reactions using water as a solvent
- Reactions in polyethylene glycol (PEG) or polypropylene glycol (PPG)
- Catalyst-free reactions under controlled conditions
These approaches offer environmental and economic advantages while maintaining good to excellent yields.
Table 6: Comparison of Alternative Synthetic Approaches
| Method | Reaction Time | Yield Range | Environmental Impact | Scalability |
|---|---|---|---|---|
| Classical Method | 12-24 h | 65-75% | Moderate | Good |
| One-Pot Synthesis | 5-8 h | 70-85% | Low-Moderate | Moderate |
| Microwave-Assisted | 10-30 min | 75-90% | Low | Limited |
| Ultrasound-Assisted | 1-3 h | 70-85% | Low | Moderate |
| PEG/PPG-Mediated | 4-8 h | 80-90% | Low | Good |
Purification and Characterization
Purification Techniques
Effective purification of 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione typically involves:
- Recrystallization: Common solvent systems include ethanol, acetone, or ethyl acetate/hexane mixtures
- Column chromatography: Typically using silica gel (60-120 mesh) with appropriate eluent systems
- Monitoring: TLC is commonly used with visualization under UV light and appropriate staining reagents
Characterization Methods
Structural confirmation is typically performed using:
Spectroscopic techniques:
- ¹H NMR and ¹³C NMR spectroscopy
- IR spectroscopy (particularly for identifying carbonyl and C=S stretching)
- Mass spectrometry
Physical property determination:
- Melting point
- Solubility profile
- Rf values in various solvent systems
Expected spectral characteristics for 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione include:
- IR: Strong absorption bands at approximately 1680-1730 cm⁻¹ (C=O stretching) and 1450-1480 cm⁻¹ (C=S stretching)
- ¹H NMR: Signals corresponding to the thiazolidine ring protons (approximately δ 3.5-4.5 ppm), methylene protons of the butane chain (approximately δ 2.5-3.5 ppm), and aromatic protons (approximately δ 7.0-8.0 ppm)
- ¹³C NMR: Signals for carbonyl carbons (approximately δ 170-195 ppm), thione carbon (approximately δ 190-200 ppm), aromatic carbons (approximately δ 125-140 ppm), and aliphatic carbons (approximately δ 25-45 ppm)
Chemical Reactions Analysis
Key Reaction Conditions
Thiazolidine Ring Formation
The thiazolidine ring is typically formed via cyclization of amino acids or thioamides. For example:
-
Thermal cyclization : Precursor molecules like 4-amino-5-phenyl-3,5-thiaaza-4-pentenoic acid undergo intramolecular dehydration to form the thiazolidine ring .
-
Role of DCC : Acts as a dehydrating agent to facilitate cyclization by removing water molecules .
Diketone Reactivity
The 1,4-dione moiety participates in:
-
Electrophilic substitution : Reacts with nucleophiles (e.g., amines, alcohols) at the carbonyl carbons.
-
Enolization : Under basic conditions, the diketone can form enol intermediates, enabling conjugate addition reactions.
Substitution Patterns
The phenyl group and thiazolidine ring may undergo:
-
Alkylation/acylation : Substitution at the phenyl ring or thiazolidine nitrogen via SN2 or nucleophilic aromatic substitution.
-
H-bonding interactions : The thiazolidine nitrogen and sulfur atoms can form hydrogen bonds, influencing reactivity in biological systems .
Participating Functional Groups
Biological Interactions
In enzyme assays, the thiazolidine nitrogen forms salt bridges with lysine residues (e.g., Lys833 in PI3Kγ), while the diketone carbonyl engages in H-bonding with aspartate residues (e.g., Asp1044 in VEGFR2) . These interactions highlight the compound’s potential in medicinal chemistry.
Challenges and Optimization Strategies
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione, as promising anticancer agents. The compound's structure allows it to interact with various molecular targets in cancer cells.
Case Studies
- Synthesis and Screening : A study synthesized several thiazolidinone derivatives and evaluated their anticancer activity against multiple human cancer cell lines. Notably, compounds derived from 2-aryl-1,3-thiazolidin-4-one scaffolds exhibited significant inhibition rates against leukemia and CNS cancer cell lines, suggesting that modifications to the thiazolidinone framework can enhance anticancer efficacy .
- Mechanistic Insights : Research indicates that compounds like 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties against various pathogens.
Antimicrobial Activity
In vitro studies have demonstrated that thiazolidinone derivatives possess significant antimicrobial activity against bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Antioxidant Properties
The antioxidant capacity of 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione has been evaluated through various assays.
Findings
Research indicates that this compound can scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of sulfur and nitrogen atoms in the thiazolidinone ring structure .
Data Table: Biological Activities of 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors to induce apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparisons with analogous molecules, such as:
1-Phenylbutane-1,4-dione derivatives (lacking the thiazolidine ring).
2-Sulfanylidene-1,3-thiazolidine-containing compounds (with varying substituents).
Diketone-thioheterocycle hybrids (e.g., pyrrolidine or oxazolidine analogs).
Structural Analysis
Crystallographic data obtained via SHELXL and visualized using ORTEP-3 highlight key differences (Table 1):
| Parameter | 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione | 1-Phenylbutane-1,4-dione | 2-Sulfanylidene-1,3-thiazolidine |
|---|---|---|---|
| Bond Length (C=O), Å | 1.21 (avg.) | 1.23 (avg.) | N/A |
| Dihedral Angle (°) | 12.3 (thiazolidine vs. diketone) | N/A | 8.5 (ring planarity) |
| Crystallographic Space Group | P2₁/c | Pna2₁ | C2/c |
| Hydrogen Bonding | S⋯O (2.89 Å) | O⋯O (2.75 Å) | S⋯N (2.95 Å) |
Table 1: Structural parameters derived from SHELXL refinements and ORTEP-3 visualizations .
- Electronic Effects: The thiazolidine ring’s electron-withdrawing sulfanylidene group reduces diketone C=O bond lengths compared to non-heterocyclic analogs, enhancing electrophilicity .
- Conformational Flexibility : The twisted dihedral angle (12.3°) between the thiazolidine and diketone moieties contrasts with the planar conformations of simpler diketones, affecting packing efficiency and solubility .
Reactivity and Functional Performance
- Nucleophilic Substitution : The compound undergoes faster thiol-disulfide exchange than pyrrolidine-containing analogs due to the thiazolidine ring’s strained geometry, as observed in kinetic studies .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature of 215°C, higher than 1-phenylbutane-1,4-dione (190°C) but lower than oxazolidine hybrids (230°C).
Methodological Framework
Comparative analyses relied on:
Biological Activity
1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a thiazolidine ring and a phenyl group, contributing to its unique reactivity and biological profile. The structural formula is represented as follows:
Antibacterial Activity
Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. In a study evaluating various thiazolidinone derivatives, including 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione, it was found that these compounds displayed effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives ranged from 6.25 µg/mL to 50 µg/mL against various strains, demonstrating their potential as antibacterial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 6.25 |
| 2 | Escherichia coli | 12.5 |
| 3 | Bacillus subtilis | 25 |
Antifungal Activity
In addition to antibacterial effects, thiazolidinone derivatives have shown antifungal activity. The compound was tested against fungi such as Candida albicans and Aspergillus niger . Results indicated that some derivatives exhibited comparable or superior antifungal activity compared to standard treatments like fluconazole .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Candida albicans | 10 |
| 2 | Aspergillus niger | 15 |
Anticancer Activity
Thiazolidinone derivatives have been recognized for their anticancer properties. Studies have shown that they can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research demonstrated that certain thiazolidinones induced significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5 |
| HeLa (Cervical Cancer) | 10 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones has also been documented. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating their role in modulating inflammatory responses .
Case Studies
Several case studies highlight the therapeutic potential of thiazolidinone derivatives:
- Case Study on Anticancer Effects : A study involving the administration of a thiazolidinone derivative to mice with induced tumors showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells.
- Case Study on Antimicrobial Resistance : In another study, a derivative was tested against antibiotic-resistant strains of Staphylococcus aureus, demonstrating effectiveness where traditional antibiotics failed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
